benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate
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Overview
Description
Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate is a chemical compound with the molecular formula C18H21NO5S and a molecular weight of 363.4280 . This compound is characterized by the presence of a benzyl group, a carbamate group, and a 4-methylbenzenesulfonyl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate involves several steps. One common method includes the reaction of benzyl carbamate with 1-bromo-2-propanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity .
Comparison with Similar Compounds
Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate can be compared with similar compounds such as:
Benzyl carbamate: Lacks the sulfonyl group and has different reactivity and applications.
4-Methylbenzenesulfonyl chloride: Used as a reagent in the synthesis of various sulfonyl compounds.
N-Benzyl-N-methylcarbamate: Similar structure but with a methyl group instead of the propan-2-yl group.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity.
Biological Activity
Benzyl N-{1-[(4-methylbenzenesulfonyl)oxy]propan-2-yl}carbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₁₄H₁₉N₃O₄S
- Molecular Weight : 315.38 g/mol
- IUPAC Name : this compound
This compound features a benzyl group, a carbamate moiety, and a sulfonate ester, which may contribute to its biological activities.
Research indicates that this compound acts as a modulator of various biological pathways. Notably, it has been studied for its impact on the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . The CFTR is crucial for chloride ion transport across epithelial cells, and its modulation can have therapeutic implications in cystic fibrosis and other disorders.
In Vitro Studies
In vitro assays have demonstrated that this compound can enhance CFTR activity. For instance, studies showed that it increased chloride ion transport in cell lines expressing CFTR, suggesting a potential role as a therapeutic agent for conditions associated with CFTR dysfunction .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
1. Cystic Fibrosis Treatment
A study evaluating the effects of this compound on CFTR function revealed significant improvements in ion transport assays. The compound was administered to cultured airway epithelial cells, resulting in enhanced CFTR-mediated chloride secretion, which is critical for maintaining mucus hydration in cystic fibrosis patients .
2. Cancer Cell Line Efficacy
In another study focusing on cancer therapy, this compound was tested against various tumor cell lines. The results indicated that the compound induced apoptosis in these cells, suggesting its potential as an anticancer agent. The mechanism involved the activation of caspases and modulation of apoptotic pathways .
Properties
IUPAC Name |
2-(phenylmethoxycarbonylamino)propyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S/c1-14-8-10-17(11-9-14)25(21,22)24-12-15(2)19-18(20)23-13-16-6-4-3-5-7-16/h3-11,15H,12-13H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSKPZVANSMRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.